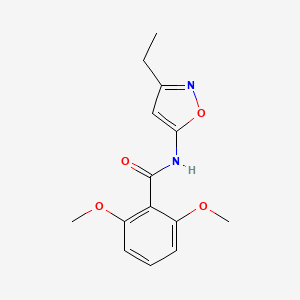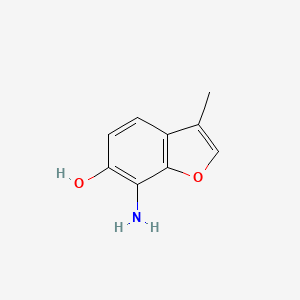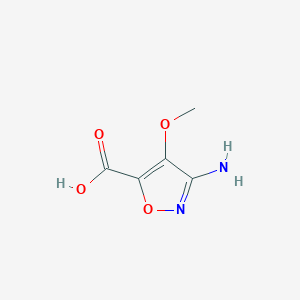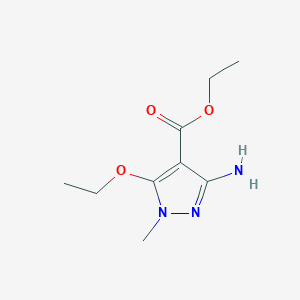![molecular formula C33H41P B12884143 dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is a phosphine ligand known for its utility in various catalytic processes. This compound is characterized by its bulky structure, which can influence the steric and electronic properties of the catalytic center it coordinates with.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired phosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.
Substitution: The ligand can participate in substitution reactions where it replaces other ligands in a coordination complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium or nickel catalysts are often used in substitution reactions involving this ligand.
Major Products
Oxidation: The major product is the phosphine oxide.
Substitution: The products depend on the nature of the substituents and the metal center involved in the reaction.
Applications De Recherche Scientifique
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The ligand is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane exerts its effects involves coordination to a metal center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The bulky nature of the ligand can influence the selectivity and activity of the catalytic process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is unique due to its specific steric and electronic properties, which can influence the reactivity and selectivity of the catalytic processes it is involved in. The presence of the trimethyl and phenyl groups provides additional steric hindrance, which can be advantageous in certain catalytic applications.
Propriétés
Formule moléculaire |
C33H41P |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C33H41P/c1-24-23-25(2)33(26(3)32(24)27-15-7-4-8-16-27)30-21-13-14-22-31(30)34(28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4,7-8,13-16,21-23,28-29H,5-6,9-12,17-20H2,1-3H3 |
Clé InChI |
CIOCZYVSIDAHDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C2=CC=CC=C2)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)



![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)

![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)

![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)

